molecular formula C15H19BrN4O2 B2909544 5-Bromo-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine CAS No. 2379951-07-0

5-Bromo-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine

Cat. No.: B2909544
CAS No.: 2379951-07-0
M. Wt: 367.247
InChI Key: RVGPIKGCLPSTIX-UHFFFAOYSA-N
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Description

5-Bromo-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyrimidine moiety linked to a piperidine ring, further connected to a methyl-oxazole group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps. One common method starts with the bromination of pyrimidine to form 5-bromopyrimidine. This intermediate is then reacted with piperidine under controlled conditions to yield 5-bromopyrimidin-2-yl)piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve yield and efficiency. Additionally, the purification process is optimized using techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include lithium diisopropylamide (LDA) for metallation, palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of microwave irradiation to accelerate reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrimidines, while coupling reactions can produce complex biaryl compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA and RNA synthesis. The piperidine and oxazole rings may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Bromo-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN4O2/c1-11-6-14(22-19-11)9-20-4-2-12(3-5-20)10-21-15-17-7-13(16)8-18-15/h6-8,12H,2-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGPIKGCLPSTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCC(CC2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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